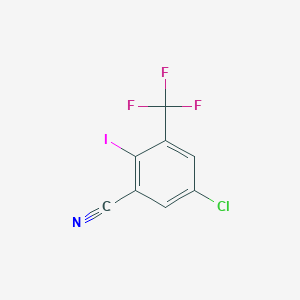
5-Chloro-2-iodo-3-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodo-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-3-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the Sandmeyer reaction, where 2-chloro-5-trifluoromethylaniline is reacted with copper cyanide/sodium cyanide to introduce the nitrile group . The iodination step can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the nitrile group.
Coupling Reactions: The presence of iodine makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-2-iodo-3-(trifluoromethyl)benzonitrile is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and agrochemicals. Its unique properties contribute to the development of products with improved performance and durability .
Mechanism of Action
The mechanism by which 5-Chloro-2-iodo-3-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity, enhancing its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzonitrile
- 3-Iodo-5-trifluoromethyl-benzonitrile
- 3-(Trifluoromethyl)benzonitrile
Uniqueness
Compared to similar compounds, 5-Chloro-2-iodo-3-(trifluoromethyl)benzonitrile stands out due to the presence of both chlorine and iodine atoms, which provide unique reactivity and versatility in chemical synthesis
Properties
Molecular Formula |
C8H2ClF3IN |
|---|---|
Molecular Weight |
331.46 g/mol |
IUPAC Name |
5-chloro-2-iodo-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2ClF3IN/c9-5-1-4(3-14)7(13)6(2-5)8(10,11)12/h1-2H |
InChI Key |
UYXSINZCDHCJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)I)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















